molecular formula C20H25ClN4O3S B2858421 5-chloro-2-methoxy-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)benzenesulfonamide CAS No. 1904177-22-5

5-chloro-2-methoxy-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)benzenesulfonamide

Cat. No.: B2858421
CAS No.: 1904177-22-5
M. Wt: 436.96
InChI Key: SCWHNHMIDJXOIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-2-methoxy-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C20H25ClN4O3S and its molecular weight is 436.96. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

It’s known that benzenesulfonamide derivatives, which this compound is a part of, are effective in the treatment of proliferative diseases such as cancer . They are known to inhibit human carbonic anhydrase B , an enzyme involved in maintaining pH balance in the body and assisting in the transport of carbon dioxide.

Mode of Action

Based on its structural similarity to other benzenesulfonamide derivatives, it may interact with its targets (such as carbonic anhydrase b) by binding to the active site of the enzyme, thereby inhibiting its activity .

Biochemical Pathways

Given its potential role as a carbonic anhydrase inhibitor , it could impact the carbon dioxide transport and pH regulation pathways in the body.

Result of Action

As a potential carbonic anhydrase inhibitor , it could lead to a decrease in the enzyme’s activity, affecting the balance of carbon dioxide and bicarbonate in the body, and potentially leading to an altered pH balance.

Q & A

Q. Basic: What synthetic strategies are recommended for constructing the 5,6,7,8-tetrahydroquinazolin-4-yl-piperidine moiety in this sulfonamide derivative?

Methodological Answer:
The synthesis involves multi-step heterocyclic formation and coupling reactions:

Tetrahydroquinazoline Core: Prepare via cyclocondensation of amidines with ketones/aldehydes under acidic conditions (e.g., HCl/EtOH, 80°C). Use tert-butyl nitrite for diazotization followed by thermal cyclization to stabilize the fused ring system .

Piperidine Coupling: Introduce the piperidine ring via Buchwald-Hartwig amination with Pd(dba)₂/Xantphos catalyst (1:3 molar ratio) in toluene at 110°C. Optimize anhydrous conditions to prevent hydrolysis of the sulfonamide group .

Yield Optimization: Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:1). Purify intermediates using column chromatography (≥95% purity) and characterize with ¹H NMR .

Q. Basic: Which analytical techniques are critical for verifying the structural integrity of this compound?

Methodological Answer:
Use orthogonal analytical methods:

High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion [M+H]⁺ with <2 ppm error .

Multinuclear NMR: Resolve aromatic protons (δ 7.2–8.1 ppm) and sulfonamide NH (δ 10.2 ppm, broad singlet). Use 2D HSQC/HMBC to assign quaternary carbons .

X-ray Crystallography: Grow crystals via vapor diffusion (acetonitrile/water 9:1) to resolve absolute configuration. Compare experimental data with DFT-optimized geometries to address NOESY discrepancies .

Q. Advanced: How can researchers resolve contradictions between in vitro enzyme inhibition data and cellular activity?

Methodological Answer:
Address confounding factors systematically:

Compound Stability: Perform LC-MS to detect hydrolysis of methoxy/sulfonamide groups under assay conditions (37°C, 24h) .

Cellular Permeability: Use PAMPA to quantify permeability; correlate with calculated logP (target 1.5–3.5). Adjust lipophilicity via substituent modifications .

Target Engagement: Apply CETSA to confirm intracellular target binding. If discrepancies persist, conduct kinome-wide profiling (e.g., Eurofins KinaseProfiler™) to identify off-target effects .

Q. Advanced: What computational strategies are effective in predicting the binding mode to kinase targets?

Methodological Answer:
Implement a multi-stage in silico protocol:

Conformer Generation: Use OMEGA software (OpenEye) with ≤10 kcal/mol energy window.

Molecular Docking: Perform induced-fit docking (Glide, Schrödinger) to account for receptor flexibility. Validate poses with MD simulations (AMBER, 100 ns trajectories) .

Mutagenesis Validation: Cross-validate predictions by mutating key residues (e.g., Asp1024 in VEGFR2) and measuring binding affinity shifts via SPR .

Q. Basic: What are the critical considerations for maintaining compound stability during biological assays?

Methodological Answer:
Mitigate degradation pathways through:

Solvent Selection: Use DMSO stocks ≤10 mM, stored at -80°C with desiccant.

Buffer Compatibility: Avoid pH >8.0 to prevent sulfonamide hydrolysis; use HEPES (pH 7.4) with 0.01% BSA.

Light Protection: Shield from UV due to chloro-methoxy photodegradation. Monitor purity via UPLC pre-/post-assay .

Q. Advanced: How to design a structure-activity relationship (SAR) study for the tetrahydroquinazoline moiety?

Methodological Answer:

Synthetic Modularity: Introduce substituents at C-5/C-6 via Suzuki-Miyaura coupling (bromo precursor + arylboronic acids, Pd(PPh₃)₄, K₂CO₃) .

Electronic Effects: Test para-substituted phenyl groups (-OCH₃, -NO₂) and correlate with Hammett σ values.

Selectivity Profiling: Use hierarchical clustering to prioritize analogs with >10-fold selectivity between target (e.g., JAK2) and anti-target (e.g., hERG) .

Q. Basic: What are the recommended storage conditions to preserve chemical integrity?

Methodological Answer:

  • Short-Term: Amber glass vials under argon at -20°C (<6 months).
  • Long-Term: Lyophilize and store at -80°C with silica gel.
  • Stability Monitoring: Confirm via ¹H NMR every 6 months (monitor methoxy singlet at δ 3.8 ppm) .

Q. Advanced: How to address discrepancies between computational solubility predictions and experimental data?

Methodological Answer:

Experimental Measurement: Use shake-flask method (n-octanol/PBS, 24h equilibration).

Model Refinement: Adjust COSMO-RS (BIOVIA) sigma profiles for sulfonamide H-bond acceptors.

Machine Learning: Train Random Forest models on sulfonamide datasets to improve prediction accuracy .

Properties

IUPAC Name

5-chloro-2-methoxy-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25ClN4O3S/c1-28-18-7-6-14(21)12-19(18)29(26,27)24-15-8-10-25(11-9-15)20-16-4-2-3-5-17(16)22-13-23-20/h6-7,12-13,15,24H,2-5,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCWHNHMIDJXOIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2CCN(CC2)C3=NC=NC4=C3CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.